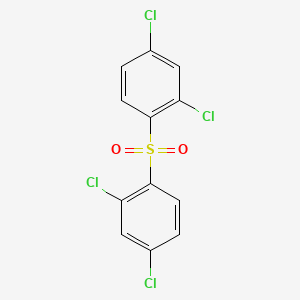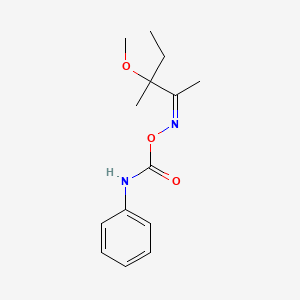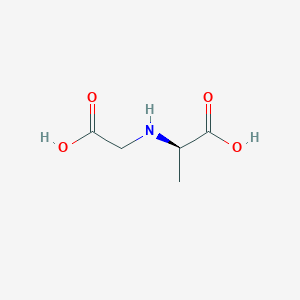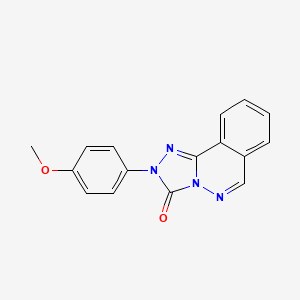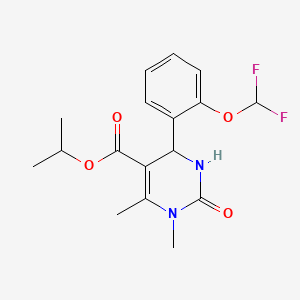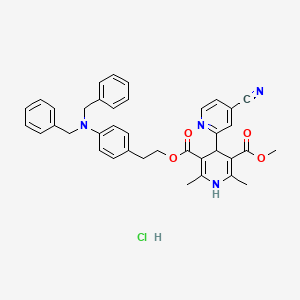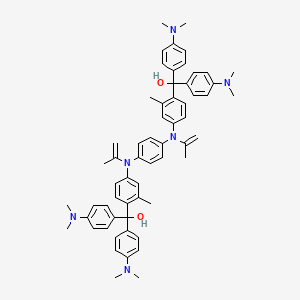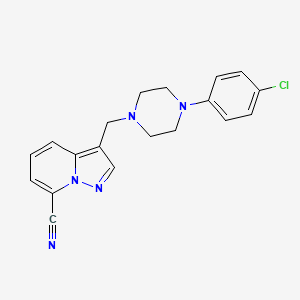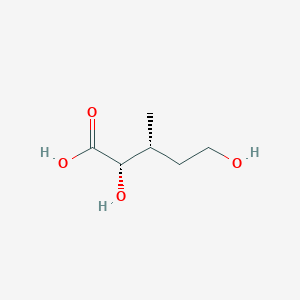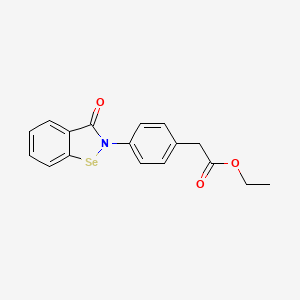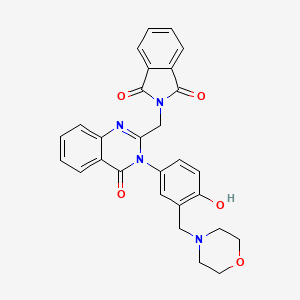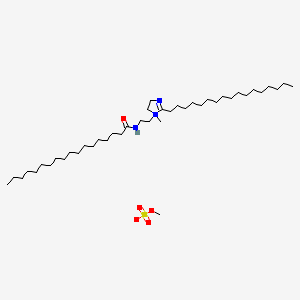
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is a synthetic organic compound that belongs to the class of imidazolinium salts. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with different molecular targets, making it useful in a variety of fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate typically involves the reaction of heptadecylamine with methyl iodide to form the corresponding quaternary ammonium salt. This intermediate is then reacted with stearamidoethylamine to introduce the stearamidoethyl group. Finally, the imidazolinium ring is formed through cyclization, and the compound is converted to its methyl sulfate salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.
Mecanismo De Acción
The mechanism of action of 2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and enhancing permeability. This property is particularly useful in drug delivery and other biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with surfactant properties.
Dodecylbenzenesulfonic acid (DBSA): A surfactant used in various industrial applications.
Benzalkonium chloride (BAC): A widely used disinfectant and surfactant.
Uniqueness
2-Heptadecyl-1-methyl-1-(2-stearamidoethyl)-2-imidazolinium methyl sulfate is unique due to its specific structure, which combines a long hydrophobic tail with a hydrophilic imidazolinium head group. This combination provides it with superior surfactant properties and the ability to interact with a wide range of molecular targets.
Propiedades
Número CAS |
93922-67-9 |
|---|---|
Fórmula molecular |
C42H85N3O5S |
Peso molecular |
744.2 g/mol |
Nombre IUPAC |
N-[2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]octadecanamide;methyl sulfate |
InChI |
InChI=1S/C41H81N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-42-36-38-44(40,3)39-37-43-41(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-39H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
IOIXBUJAKFHCBU-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C1=[NH+]CC[N+]1(C)CCNC(=O)/C=C/CCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCNC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


